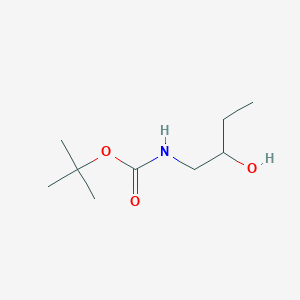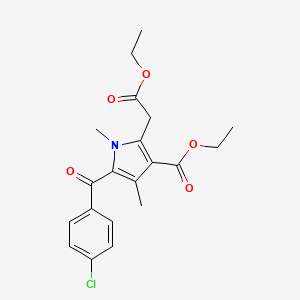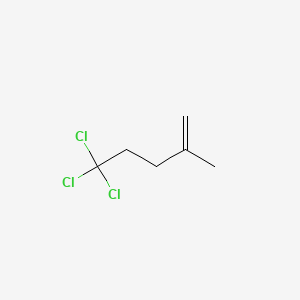
5,5,5-Trichloro-2-methyl-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trichloro-2-methyl-1-pentene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated derivative of pentene, characterized by the presence of three chlorine atoms attached to the same carbon atom, making it a trichloromethyl group
Méthodes De Préparation
The synthesis of 5,5,5-Trichloro-2-methyl-1-pentene can be achieved through several methods. One common approach involves the selective dehydration of 5,5,5-trichloro-2-methyl-2-pentanol. This reaction typically requires an acid catalyst and elevated temperatures to facilitate the removal of water and formation of the double bond . Industrial production methods may involve similar dehydration processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
5,5,5-Trichloro-2-methyl-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form less chlorinated derivatives.
Addition Reactions: The double bond in the pentene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen gas, and various nucleophiles (e.g., hydroxide ions, amines). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5,5,5-Trichloro-2-methyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex chlorinated compounds.
Biology and Medicine: The compound’s reactivity makes it useful in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism by which 5,5,5-Trichloro-2-methyl-1-pentene exerts its effects involves interactions with molecular targets through its reactive trichloromethyl group and double bond. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5,5,5-Trichloro-2-methyl-1-pentene can be compared with other similar compounds, such as:
1-Bromo-5,5,5-trichloro-2-pentene: Similar structure but with a bromine atom instead of a hydrogen atom on the pentene moiety.
Cis-1,2-dichloroethene and Trans-1,2-dichloroethene: These compounds also contain multiple chlorine atoms and exhibit geometric isomerism
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the presence of a double bond, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
61446-86-4 |
|---|---|
Formule moléculaire |
C6H9Cl3 |
Poids moléculaire |
187.5 g/mol |
Nom IUPAC |
5,5,5-trichloro-2-methylpent-1-ene |
InChI |
InChI=1S/C6H9Cl3/c1-5(2)3-4-6(7,8)9/h1,3-4H2,2H3 |
Clé InChI |
VZHCRXGQIJPHGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
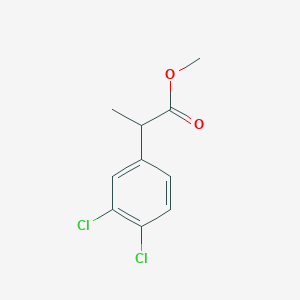
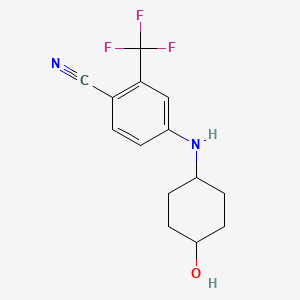
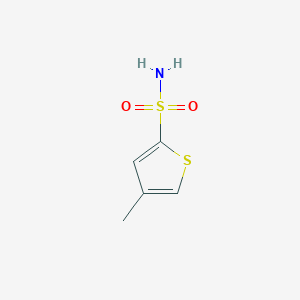
![N-[3-(Methylsulfanyl)propyl]thiourea](/img/structure/B8764606.png)

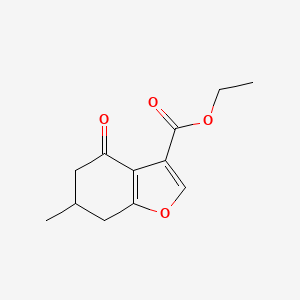
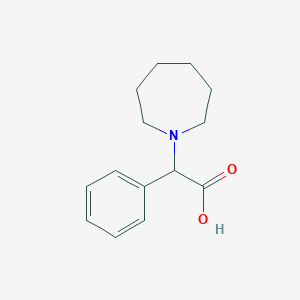
![2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8764636.png)
![3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2h)-one](/img/structure/B8764646.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)](/img/structure/B8764652.png)

![N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png)
